

# The Dawn of Discovery: Unraveling Gadoleic Acid in Cod Liver Oil

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An In-depth Technical Guide on the Early 20th-Century Research that First Identified and Characterized this Unique Fatty Acid.

This technical guide delves into the foundational research on **gadoleic acid**, a monounsaturated omega-11 fatty acid, with a specific focus on its initial discovery and characterization in cod liver oil. Primarily drawing from the seminal 1906 work of Norwegian chemist Henrik Bull, this document provides a detailed account of the experimental methodologies that paved the way for our understanding of this compound. The information is tailored for researchers, scientists, and drug development professionals interested in the historical context and early analytical techniques in lipid chemistry.

#### Introduction

In the early 20th century, the chemical composition of natural fats and oils was a burgeoning field of study. Cod liver oil, long recognized for its therapeutic properties, became a subject of intense scientific scrutiny. It was within this context that Henrik Bull undertook a systematic investigation of the fatty acids present in cod liver oil, leading to the first identification of a C20 monounsaturated fatty acid, which he termed **gadoleic acid**. His work, published in the "Berichte der deutschen chemischen Gesellschaft" in 1906, laid the groundwork for future research into the diverse fatty acid profiles of marine oils.[1][2]

This guide will reconstruct the experimental journey of Bull, presenting his methods in a clear, structured format, and summarizing his quantitative findings. By understanding these early



techniques, modern researchers can appreciate the ingenuity of past chemists and the evolution of analytical science.

# **Quantitative Data Summary**

The following table summarizes the key quantitative data reported by H. Bull in his 1906 publication on the fatty acids of cod liver oil. These values were obtained through the analytical methods of the time, including titration and iodine value determination.

Parameter	Value	Notes
Starting Material	Cod Liver Oil	Specific origin not detailed in the paper.
Saponification Value	183.5	Indicates the average molecular weight of the fatty acids.
Iodine Value (Wijs)	157.3	Measures the degree of unsaturation of the fatty acids.
Yield of Fatty Acids	95.5%	Percentage of fatty acids obtained after saponification.
Fraction V Boiling Point	225-235 °C (15 mmHg)	Fraction identified as containing the methyl ester of eicosenoic acid (gadoleic acid).
lodine Value of Fraction V	89.6	Consistent with a monounsaturated C20 fatty acid methyl ester.
Carbon Content of Fraction V	76.58%	Experimental value.
Hydrogen Content of Fraction V	12.08%	Experimental value.
Calculated C20H38O2 C/H	77.42% C, 12.26% H	Theoretical values for eicosenoic acid.



## **Experimental Protocols**

The methodologies employed by Bull were state-of-the-art for the early 1900s, relying on classical chemical reactions and physical separation techniques.

### **Saponification of Cod Liver Oil**

The initial step was to break down the triglycerides in cod liver oil into free fatty acids and glycerol.

 Procedure: 500 grams of cod liver oil was heated with an alcoholic potassium hydroxide solution. The mixture was refluxed until the saponification was complete, resulting in a homogenous soap solution. The alcohol was then distilled off, and the remaining soap was dissolved in water. The fatty acids were liberated by adding dilute sulfuric acid, causing them to separate as an oily layer. This layer was then washed with hot water until the washings were neutral, and subsequently dried.

#### **Esterification of Fatty Acids**

To facilitate separation by distillation, the free fatty acids were converted into their more volatile methyl esters.

Procedure: The dried fatty acids were dissolved in methanol. Dry hydrogen chloride gas was
then passed through the solution to catalyze the esterification reaction. The mixture was
heated to ensure the reaction went to completion. After cooling, the methyl esters were
separated from the aqueous layer, washed, and dried.

#### **Fractional Distillation of Methyl Esters**

This crucial step allowed for the separation of the complex mixture of fatty acid methyl esters based on their boiling points.

- Apparatus: A distillation apparatus capable of maintaining a high vacuum was used.
- Procedure: The mixture of methyl esters was subjected to fractional distillation under reduced pressure. The distillation was carried out in stages, with different fractions being collected at specific temperature ranges. Bull collected several fractions, with "Fraction V"



being of particular interest. This fraction, distilling at 225-235 °C under a pressure of 15 mmHg, was found to contain the C20 fatty acid methyl ester.

## **Analysis of the Gadoleic Acid-Containing Fraction**

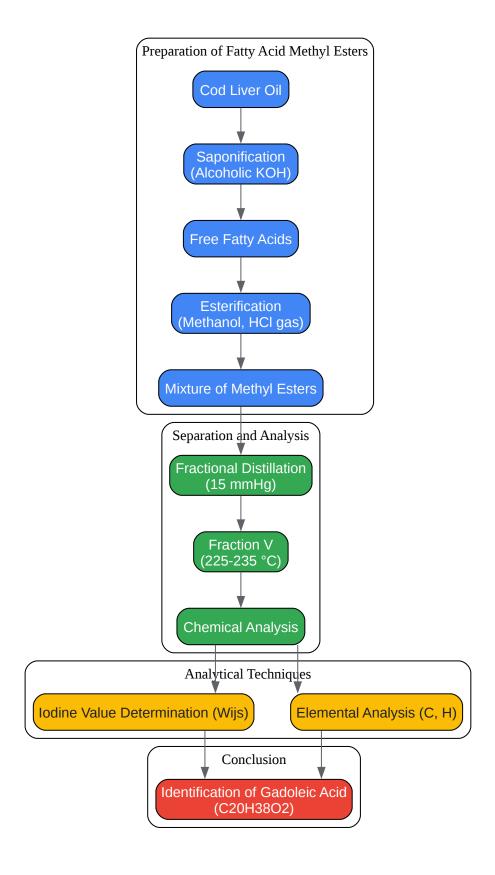
The collected "Fraction V" was then subjected to further analysis to determine its chemical properties.

- Iodine Value Determination: The Wijs method, using iodine monochloride, was employed to determine the degree of unsaturation. The iodine value of 89.6 for the methyl ester was consistent with a monounsaturated C20 fatty acid.
- Elemental Analysis: Combustion analysis was performed to determine the carbon and hydrogen content of the purified methyl ester. The experimental values (76.58% C, 12.08% H) were in close agreement with the theoretical values for a C20 monounsaturated fatty acid methyl ester (C21H40O2).

# Visualizing the Workflow

The following diagrams illustrate the key experimental workflow and the logical progression of the research.





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Figure 1. Experimental workflow for the isolation and identification of **gadoleic acid** from cod liver oil.

#### Conclusion

Henrik Bull's 1906 research represents a landmark in the study of marine lipids. Through a meticulous process of saponification, esterification, and fractional distillation, he successfully isolated and provided the first chemical characterization of **gadoleic acid** from cod liver oil. The experimental protocols detailed in this guide, while rudimentary by modern standards, highlight the foundational principles of lipid analysis that remain relevant today. This early work not only expanded the known catalogue of fatty acids but also underscored the chemical complexity and potential of marine-derived oils.

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